
3-Amino-5-(5-methyl-2-thiazolyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD26684088 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD26684088 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Direct Synthesis: This involves the direct combination of precursor chemicals under controlled conditions.
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity.
Solvent-Based Methods: Employing specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of MFCD26684088 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:
Raw Material Preparation: Ensuring the purity and availability of precursor chemicals.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification and Isolation: Using techniques like distillation, crystallization, and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD26684088 undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Replacing one functional group with another in the compound.
Common Reagents and Conditions
The reactions involving MFCD26684088 often require specific reagents and conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metals like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Applications De Recherche Scientifique
MFCD26684088 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which MFCD26684088 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses. Key aspects include:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulating signaling pathways, metabolic processes, or gene expression.
Propriétés
Formule moléculaire |
C7H8N4S |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
5-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H8N4S/c1-4-3-9-7(12-4)5-2-6(8)11-10-5/h2-3H,1H3,(H3,8,10,11) |
Clé InChI |
DITCWPYMXOMUGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13713098.png)
![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)
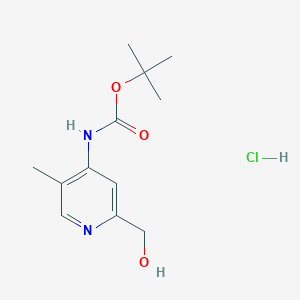
![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)

![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
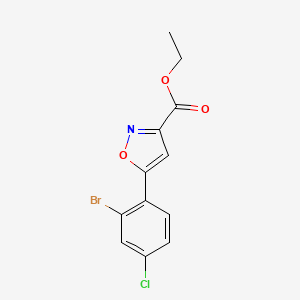
![1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
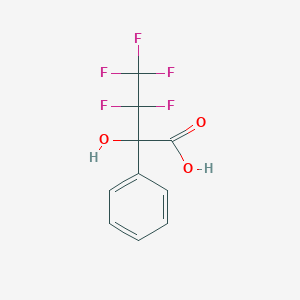

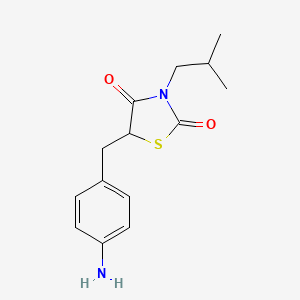
![Taurochenodeoxycholic-[2,2,4,4-d4] Acid](/img/structure/B13713159.png)
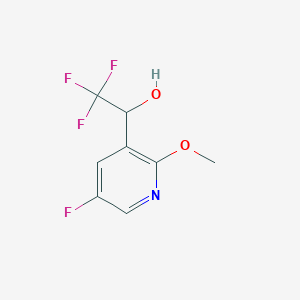
![1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B13713184.png)
